Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
Description
Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is a complex organic compound that features a unique combination of functional groups, including a piperidylsulfonyl moiety, a phenyl ring, and an oxadiazole ring
Properties
IUPAC Name |
methyl 2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-23-14(20)11-25-16-18-17-15(24-16)12-6-5-7-13(10-12)26(21,22)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLPHXPIOVSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidylsulfonyl group: This step involves the sulfonylation of a phenyl ring, which can be carried out using reagents like sulfonyl chlorides in the presence of a base.
Thioester formation: The final step involves the reaction of the oxadiazole-thiol intermediate with methyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Basic hydrolysis using sodium hydroxide (NaOH) or acidic hydrolysis using hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate typically involves the reaction of piperidylsulfonamide derivatives with oxadiazole precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of compounds related to this compound. For instance, derivatives of oxadiazoles have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that several synthesized compounds exhibited promising results against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that oxadiazole derivatives could induce apoptosis in cancer cell lines, such as glioblastoma. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression . The cytotoxic assays indicated that certain derivatives significantly reduced cell viability, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the oxadiazole ring and piperidine moiety can influence their biological properties. For example, modifications in the sulfonamide group were found to enhance antimicrobial activity while maintaining low toxicity profiles .
Computational Studies
Computational methods such as molecular docking simulations have been employed to predict the binding affinities of this compound derivatives to various biological targets. These studies help in understanding the mechanism of action and guiding further modifications to improve efficacy .
Summary of Findings
| Application Area | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli; good antibacterial properties |
| Anticancer | Induces apoptosis in glioblastoma cells; significant cytotoxicity observed |
| Structure-Activity Relationship | Modifications enhance efficacy; sulfonamide group crucial for activity |
| Computational Studies | Predictive modeling supports rational design of new derivatives |
Mechanism of Action
The mechanism of action of Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidylsulfonyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{5-[3-(morpholinosulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
- Methyl 2-{5-[3-(pyrrolidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
Uniqueness
Compared to similar compounds, Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is unique due to the presence of the piperidylsulfonyl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a promising candidate for further research and development.
Biological Activity
Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidylsulfonyl group and an oxadiazole ring. The molecular formula is , with a molecular weight of approximately 316.36 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities.
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
- Anticancer Properties : Oxadiazoles are recognized for their anticancer potential. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Research suggests that derivatives of oxadiazole can inhibit inflammatory mediators, thereby reducing inflammation in various models .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of oxadiazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Apoptosis : A recent investigation into the anticancer properties revealed that this compound effectively induced apoptosis in human breast cancer cell lines (MCF-7). The study noted increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .
- Anti-inflammatory Studies : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema and levels of inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate, and how do reaction conditions influence yield?
The synthesis of structurally analogous 1,3,4-oxadiazole derivatives involves multi-step protocols:
- Thiol formation : Refluxing in a basic medium (e.g., NaOH) to generate the oxadiazole-thiol intermediate, followed by acidification to pH 5–6 for optimal precipitation .
- Acetate coupling : Stirring with a weak base (e.g., K₂CO₃) to facilitate thioether bond formation between the thiol and methyl acetate precursor .
- Key factors : Reaction pH significantly impacts yield; acidic conditions (pH < 6) minimize salt formation during filtration, while excessive alkalinity reduces product recovery .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for validating sulfonyl and oxadiazole moieties .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent environments (e.g., piperidyl protons at δ 1.4–2.8 ppm, aromatic protons from the phenyl group at δ 7.2–8.1 ppm) .
- IR : Peaks near 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate functional groups .
- Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 412–467 for analogs) confirm molecular weight .
Q. What in vitro biological assays are suitable for preliminary pharmacological evaluation?
- Antibacterial activity : Broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC ranges reported as 5–30 µg/well for related compounds .
- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for LOX) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with modifications to the piperidylsulfonyl group (e.g., alkylation, fluorination) or oxadiazole ring (e.g., replacing sulfur with oxygen). Compare bioactivity data to identify pharmacophores .
- Electron-withdrawing/donating groups : Nitro (-NO₂) or methoxy (-OCH₃) substitutions on the phenyl ring alter electronic density, affecting binding to enzymatic targets (e.g., enhanced LOX inhibition with nitro groups) .
Q. How should contradictory bioactivity data between synthetic batches be addressed?
Q. What computational tools are recommended for predicting binding modes or pharmacokinetic properties?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., LOX active site). PubChem-derived SMILES strings (e.g.,
C1CN(CCC1N2CCOC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl) enable accurate ligand preparation . - ADMET prediction : SwissADME or pkCSM to estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- LC-MS/MS : Profile reaction mixtures to detect side products (e.g., hydrolyzed esters or sulfonamide derivatives). Adjust reaction stoichiometry or use protecting groups (e.g., Boc for piperidine) to suppress unwanted pathways .
- Stability studies : Conduct accelerated degradation under stress conditions (heat, light, pH extremes) and characterize degradation products using high-resolution mass spectrometry (HRMS) .
Methodological Notes
- Crystallographic refinement : SHELXL is preferred for high-resolution data, while SHELXD/SHELXE are robust for experimental phasing in challenging cases (e.g., twinned crystals) .
- Synthetic scale-up : Replace reflux with microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4–6 hours) while maintaining yields >75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
